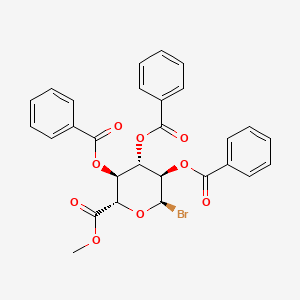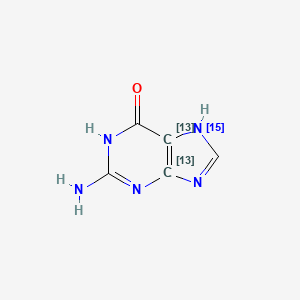
Guanine-4,5-13C2,7-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both DNA and RNA, whereas thymine is usually seen only in DNA, and uracil only in RNA . The labeled isotopes, carbon-13 and nitrogen-15, make this compound particularly useful in various scientific research applications, including studies involving nucleic acids and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-4,5-13C2,7-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chemical reactors to achieve high yields and purity. Quality control measures, such as chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Guanine-4,5-13C2,7-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxo-guanine derivatives, while substitution reactions may result in halogenated guanine compounds .
Applications De Recherche Scientifique
Guanine-4,5-13C2,7-15N has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it participates in various biochemical processes. The labeled isotopes allow researchers to trace the compound’s interactions and transformations within cells. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and nucleases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine-13C2,15N: Another stable isotope-labeled nucleobase used in similar research applications.
Cytosine-13C2,15N: Labeled cytosine used for studying nucleic acid interactions and metabolic pathways.
Thymine-13C2,15N: Labeled thymine used in DNA-related research.
Uniqueness
Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4,5 carbon and 7 nitrogen positions, which provides distinct advantages in tracing and studying its behavior in complex biological systems. This specificity allows for more precise and detailed analysis compared to other labeled nucleobases .
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
154.11 g/mol |
Nom IUPAC |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
Clé InChI |
UYTPUPDQBNUYGX-QZTPXDJLSA-N |
SMILES isomérique |
C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


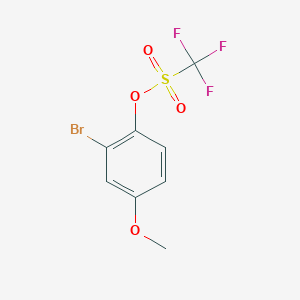
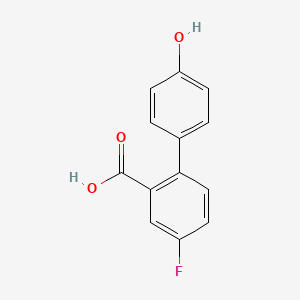
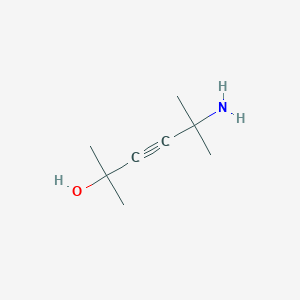
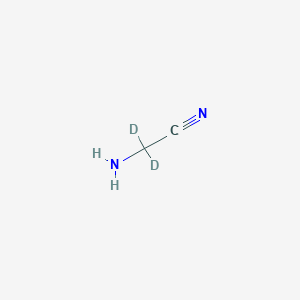
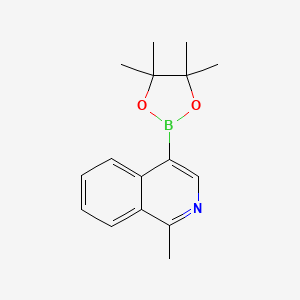
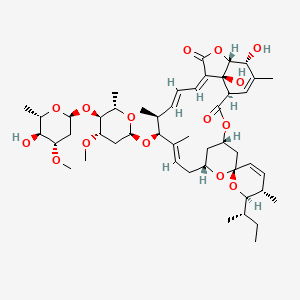
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
amine hydrochloride](/img/structure/B13446376.png)
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)

![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
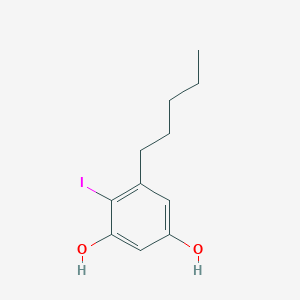
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
